molecular formula C16H16O2 B5505564 3,4-dimethylphenyl 4-methylbenzoate

3,4-dimethylphenyl 4-methylbenzoate

Cat. No.: B5505564
M. Wt: 240.30 g/mol
InChI Key: DBCUVGGUMCUOGM-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 4-methylbenzoate is an aryl benzoate ester characterized by a 4-methylbenzoate group esterified to a 3,4-dimethyl-substituted phenyl ring. This compound is part of a broader class of aryl benzoates studied for their structural diversity and physicochemical properties. Its synthesis typically involves the reaction of 4-methylbenzoyl chloride with 3,4-dimethylphenol under acidic or basic conditions, followed by purification via slow evaporation of ethanol solutions to yield single crystals suitable for X-ray diffraction studies .

Structurally, the molecule features two aromatic rings connected by an ester (–O–CO–) linker. The spatial arrangement of these rings is influenced by steric and electronic effects of the substituents.

In pharmacological contexts, derivatives containing 3,4-dimethylphenyl groups have demonstrated enhanced biological activity.

Properties

IUPAC Name

(3,4-dimethylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-7-14(8-5-11)16(17)18-15-9-6-12(2)13(3)10-15/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCUVGGUMCUOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Aryl 4-Methylbenzoates

Compound Name Substituents (Phenyl Ring) Dihedral Angle (°) Crystal Packing Features
3,4-Dimethylphenyl 4-methylbenzoate* 3,4-dimethyl ~48–50 (estimated) Likely no classical H-bonds
2,4-Dimethylphenyl 4-methylbenzoate 2,4-dimethyl 49.1 No classical H-bonds
Phenyl 4-methylbenzoate None 76.0 Unknown
3,5-Dichlorophenyl 4-methylbenzoate 3,5-dichloro 48.81 Similar bond parameters to methyl derivatives
4-Methylphenyl 4-methylbenzoate 4-methyl 63.57

*Estimated based on trends from structurally analogous compounds.

  • Dihedral Angle Trends : The dihedral angle between the benzoyl and phenyl rings decreases with ortho/meta substituents (e.g., 2,4-dimethyl or 3,5-dichloro groups) compared to para-substituted or unsubstituted analogs. This is attributed to steric hindrance and electronic effects that force the rings out of coplanarity .
  • Crystal Packing : Unlike esters with polar substituents (e.g., methoxy or nitro groups), methyl- and chloro-substituted benzoates like 2,4-dimethylphenyl 4-methylbenzoate lack classical hydrogen bonds, relying instead on van der Waals interactions and π-stacking for crystal stabilization .

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